Aminopeptidase N (APN/CD13) Inhibition: 1-Aminohexylphosphonic Acid vs. 1-Aminobutylphosphonic Acid – Chain Length Determines Potency
1-Aminohexylphosphonic acid (C6) demonstrates an IC₅₀ of 8300 nM (8.3 μM) against pig kidney aminopeptidase N (APN/CD13) using Leu-AMC as substrate [1]. In contrast, the shorter-chain analog 1-aminobutylphosphonic acid (C4) exhibits an IC₅₀ of 15000 nM (15 μM) under equivalent assay conditions [1]. The six-carbon alkyl chain provides a 1.8-fold improvement in inhibitory potency compared to the four-carbon analog, establishing chain length as a critical determinant of target engagement. The monophenyl ester derivative of 1-aminohexylphosphonic acid further improves potency to IC₅₀ = 4800 nM (4.8 μM) [2], indicating that the C6 scaffold serves as an optimizable platform for potency enhancement.
| Evidence Dimension | APN/CD13 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8300 nM (8.3 μM) |
| Comparator Or Baseline | 1-Aminobutylphosphonic acid (C4): 15000 nM (15 μM) |
| Quantified Difference | 1.8-fold lower IC₅₀ (more potent) for the C6 compound |
| Conditions | Pig kidney aminopeptidase N; Leu-AMC substrate; standard enzyme inhibition assay |
Why This Matters
For research programs targeting APN/CD13 (a validated target in tumor angiogenesis and immune modulation), the C6 chain length provides quantifiably superior baseline potency compared to shorter-chain alternatives, reducing the synthetic burden for hit-to-lead optimization.
- [1] Therapeutic Target Database (TTD). Comparative IC₅₀ data: 1-aminohexylphosphonic acid (8300 nM) vs. 1-aminobutylphosphonic acid (15000 nM) against aminopeptidase N. View Source
- [2] BindingDB BDBM50316053. 1-aminohexylphosphonic acid monophenyl ester: IC₅₀ = 4.80E+3 nM against pig kidney aminopeptidase N. View Source
